1-(Benzenesulfonyl)benzimidazole
Overview
Description
1-(Benzenesulfonyl)benzimidazole is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 1-(phenylsulfonyl)pyrrole have been used as building blocks in various organic syntheses
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The impact of 1-(phenylsulfonyl)-1H-benzimidazole on these pathways and their downstream effects would need to be determined through detailed biochemical studies.
Pharmacokinetics
A related compound, sam-760, was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . The impact of these properties on the bioavailability of 1-(phenylsulfonyl)-1H-benzimidazole would need to be evaluated in pharmacokinetic studies.
Properties
IUPAC Name |
1-(benzenesulfonyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,11-6-2-1-3-7-11)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBJNDLUMQNTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351438 | |
Record name | 1-(benzenesulfonyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15728-43-5 | |
Record name | 1-(benzenesulfonyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route for 1-(phenylsulfonyl)-1H-benzimidazole?
A1: A recent study describes a new method to synthesize 1-(phenylsulfonyl)-1H-benzimidazole derivatives using a tin(II) chloride-promoted tandem reaction. [] This reaction involves the reduction, ammonolysis, condensation, and deamination of a nitrile and either 2-nitro-N-phenylbenzenesulfonamide or N-(2-nitrophenyl)benzenesulfonamide. This method is considered advantageous due to its operational simplicity, good functional group tolerance, and the use of readily available and inexpensive SnCl2/i-PrOH as the reagent. []
Q2: Are there any unintended products observed during the synthesis of 1-(phenylsulfonyl)-1H-benzimidazole?
A2: Interestingly, an attempt to synthesize 2-(2-benzyloxy-3-methoxyphenyl)-1-(phenylsulfonyl)-1H-benzimidazole from benzimidazole and benzenesulfonyl chloride resulted in the unexpected formation of (R) and (S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate. [] This novel chiral compound was isolated as a single crystal and characterized using various spectroscopic techniques, including FTIR, HRMS, X-ray crystallography, and NMR. [] The mechanism behind this unexpected reaction is still under investigation.
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